molecular formula C10H14N2O2 B1681049 索利安非托 CAS No. 178429-62-4

索利安非托

货号 B1681049
CAS 编号: 178429-62-4
分子量: 194.23 g/mol
InChI 键: UCTRAOBQFUDCSR-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Although the high-performance liquid chromatography analysis of commercial solriamfetol has revealed the presence of several impurities, their synthesis, structure elucidation, and chromatographic determination have not been reported yet .


Molecular Structure Analysis

Solriamfetol is a phenylalanine derivative. Its IUPAC name is (2R)-2-amino-3-phenylpropylcarbamate . The molecular formula of Solriamfetol is C10H14N2O2 .


Chemical Reactions Analysis

The chemical reactions of Solriamfetol are not well-documented in the literature. More research is needed to understand its chemical reactions .


Physical And Chemical Properties Analysis

Solriamfetol has a molecular weight of 194.23 g/mol . It is a central nervous system drug that is used to treat excessive daytime sleepiness accompanied by narcolepsy or obstructive sleep apnea .

科学研究应用

发展和批准

  • 索利安非托的批准: 索利安非托,也称为Sunosi™,是一种多巴胺和去甲肾上腺素再摄取抑制剂,最近在美国获得批准,用于治疗与嗜睡症和阻塞性睡眠呼吸暂停(OSA)相关的过度白天嗜睡(Markham, 2019)

临床试验和疗效

  • 嗜睡症的3期研究: 一项3期研究显示,索利安非托在嗜睡症1型和2型患者中的疗效,表现出明显改善清醒度和减少过度嗜睡(Thorpy et al., 2018)
  • 对阻塞性睡眠呼吸暂停的影响: 研究表明,索利安非托在阻塞性睡眠呼吸暂停患者亚组中的疗效,无论是否遵守主要OSA治疗方案(Schweitzer et al., 2020)
  • 嗜睡症或OSA的长期研究: 另一项研究强调了索利安非托在治疗嗜睡症和OSA中的长期疗效和安全性,显示在各种评估尺度上有意义的改善(Malhotra et al., 2019)

药代动力学和安全性

  • 药代动力学研究: 一项研究评估了索利安非托的药代动力学,显示其在饱和和禁食条件下的生物等效性,并确定肾脏排泄为其主要排泄途径(Zomorodi et al., 2019)
  • 对OSA患者血压的影响: 对索利安非托对OSA患者24小时血压模式的影响进行的调查显示,血压短暂升高,但非显著改变非下降分类(Strollo et al., 2020)

荟萃分析和现实世界研究

  • 疗效和安全性的荟萃分析: 一项荟萃分析证实了索利安非托在减少嗜睡症和OSA中的过度白天嗜睡方面的疗效,同时注意到了不良事件风险的增加(Wang et al., 2021)
  • 德国的现实世界经验研究: 在德国进行的SURWEY研究观察到,接受索利安非托治疗的各种亚组中的过度白天嗜睡有所改善,不良事件与临床试验一致(Kallweit et al., 2022)

额外的研究见解

  • 人类滥用潜力研究: 一项评估索利安非托人类滥用潜力的研究表明,其滥用潜力与非那非明相似或更低,常见的不良事件包括过度警觉和情绪高涨(Carter et al., 2018)
  • 嗜睡症亚组分析: 一项关于索利安非托在嗜睡症中的疗效和安全性的分析,根据猝倒症状显示,无论是否有猝倒症状,清醒度和EDS都有显著改善(Dauvilliers et al., 2020)

未来方向

Solriamfetol may be an effective alternative for managing ADHD in adults . It is currently approved in the United States for treating excessive daytime sleepiness in patients with narcolepsy or obstructive sleep apnea. In addition to its approved indication of excessive sleepiness, Solriamfetol is under development for certain other uses including the treatment of attention deficit hyperactivity disorder (ADHD), binge eating disorder, and circadian rhythm sleep disorders .

属性

IUPAC Name

[(2R)-2-amino-3-phenylpropyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTRAOBQFUDCSR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](COC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027926
Record name Solriamfetol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The specific mechanism of action is unknown but it may be through its activity as a dopamine and norepinephrine reuptake inhibitor.
Record name Solriamfetol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Solriamfetol

CAS RN

178429-62-4
Record name (2R)-2-Amino-3-phenylpropyl carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178429-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solriamfetol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178429624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solriamfetol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Solriamfetol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOLRIAMFETOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939U7C91AI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Solriamfetol
Reactant of Route 2
Reactant of Route 2
Solriamfetol
Reactant of Route 3
Reactant of Route 3
Solriamfetol
Reactant of Route 4
Reactant of Route 4
Solriamfetol
Reactant of Route 5
Reactant of Route 5
Solriamfetol
Reactant of Route 6
Reactant of Route 6
Solriamfetol

Citations

For This Compound
1,020
Citations
PK Schweitzer, R Rosenberg, GK Zammit… - American Journal of …, 2019 - atsjournals.org
… ] solriamfetol); none were deemed related to study drug. The most common adverse events with solriamfetol … Conclusions: Solriamfetol significantly increased wakefulness and reduced …
Number of citations: 124 www.atsjournals.org
LP Carter, JE Henningfield, YG Wang… - Journal of …, 2018 - journals.sagepub.com
Background: This study evaluated the human abuse potential of solriamfetol (formerly JZP-110), a selective dopamine and norepinephrine reuptake inhibitor with robust wake-…
Number of citations: 21 journals.sagepub.com
J Wang, S Yang, X Li, T Wang, Z Xu, X Xu, H Gao… - Sleep Medicine, 2021 - Elsevier
… from five RCTs and found solriamfetol led to a significant … event was significantly increased in solriamfetol group (RR = 1.42, 95… adverse event between solriamfetol and controlled group (…
Number of citations: 15 www.sciencedirect.com
MJ Thorpy, C Shapiro, G Mayer, BC Corser… - Annals of …, 2019 - Wiley Online Library
Objective Solriamfetol (JZP‐110) is a selective dopamine and norepinephrine reuptake inhibitor with wake‐promoting effects. This phase 3 study (NCT02348593) evaluated the safety …
Number of citations: 131 onlinelibrary.wiley.com
K Zomorodi, M Kankam, Y Lu - Clinical Therapeutics, 2019 - Elsevier
… 300-mg dose of solriamfetol in a … solriamfetol (plasma and urine) and N-acetyl solriamfetol (urine) by using validated LC-MS/MS bioanalytical methods. The effect of food on solriamfetol …
Number of citations: 19 www.sciencedirect.com
PK Schweitzer, KP Strohl, G Mayer… - Journal of Clinical …, 2021 - jcsm.aasm.org
… evaluated solriamfetol’s efficacy in subgroups of participants with OSA who were adherent or nonadherent to primary OSA therapy at baseline and examined whether solriamfetol …
Number of citations: 12 jcsm.aasm.org
J Powell, C Piszczatoski… - Annals of …, 2020 - journals.sagepub.com
Objective: The purpose of this article is to review the available clinical trial data that led to the Food and Drug Administration (FDA) approval of solriamfetol as well as its role in clinical …
Number of citations: 7 journals.sagepub.com
PJ Strollo Jr, J Hedner, N Collop, DG Lorch Jr, D Chen… - Chest, 2019 - Elsevier
… maintenance of solriamfetol efficacy … solriamfetol in a 12-week randomized, controlled phase III study. This phase III trial evaluated the maintenance of efficacy and safety of solriamfetol …
Number of citations: 78 www.sciencedirect.com
HA Emsellem, MJ Thorpy, GJ Lammers, CM Shapiro… - Sleep Medicine, 2020 - Elsevier
… The approved dose range of solriamfetol in the US is 75–150 … solriamfetol had significant improvement on primary and key secondary outcomes. Specifically, treatment with solriamfetol …
Number of citations: 25 www.sciencedirect.com
A Markham - Drugs, 2019 - Springer
Solriamfetol (Sunosi™) is an orally active, selective dopamine and norepinephrine reuptake inhibitor that was recently approved in the USA as a treatment for excessive daytime …
Number of citations: 14 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。